An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde and Its Analogs
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, substituted benzaldehydes are pivotal intermediates. Their unique substitution patterns dictate their chemical reactivity and potential as precursors to complex molecular architectures. This guide focuses on the physicochemical properties of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde. However, due to the limited availability of specific data for this exact compound in public databases, this document will also provide a comprehensive analysis of a closely related and more documented analog, 4-Chloro-2-fluoro-5-methoxybenzaldehyde (CAS No. 177034-24-1) . By examining this analog, we can infer and understand the expected properties and behaviors of the target molecule. This guide will delve into the structural and electronic effects of the substituents, methods of synthesis, analytical characterization, and crucial safety and handling protocols.
The presence of halogen atoms (chlorine and fluorine) and a methoxy group on the benzaldehyde scaffold significantly influences its electrophilicity and reactivity. The fluorine atoms, with their strong electron-withdrawing inductive effects, and the methoxy group, with its electron-donating mesomeric effect, create a nuanced electronic environment that is of great interest in the design of novel bioactive molecules.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its application in research and development, influencing everything from reaction kinetics to bioavailability. Below is a summary of the available data for 4-Chloro-2-fluoro-5-methoxybenzaldehyde, which serves as a valuable reference for the target compound.
| Property | Value for 4-Chloro-2-fluoro-5-methoxybenzaldehyde | Reference |
| CAS Number | 177034-24-1 | [1][2] |
| Molecular Formula | C8H6ClFO2 | [1][2] |
| Molecular Weight | 188.58 g/mol | [1][2] |
| Appearance | Likely a solid, given related structures | Inferred |
| Boiling Point | 273.1°C at 760 mmHg | [2] |
| Density | 1.334 g/cm³ | [2] |
| Flash Point | 124.4°C | [2] |
| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and dichloromethane; sparingly soluble in water. | Inferred |
Synthesis of Substituted Benzaldehydes
The synthesis of polysubstituted benzaldehydes often involves multi-step sequences that allow for the precise introduction of functional groups onto the aromatic ring. A common strategy involves the formylation of a pre-functionalized benzene derivative.
General Synthetic Workflow
A plausible synthetic route to a compound like 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde could start from a substituted anisole and proceed through ortho-directed metallation followed by formylation.
Caption: A generalized synthetic workflow for substituted benzaldehydes.
Experimental Protocol: Ortho-formylation of a Substituted Anisole
This protocol is a representative example of how a substituted benzaldehyde can be synthesized.[3]
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted anisole (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Metallation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 equivalents), dropwise while maintaining the low temperature. Stir the mixture for 1-2 hours at -78°C to ensure complete metallation.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired substituted benzaldehyde.
Analytical Characterization
The unambiguous identification and characterization of the synthesized compound are critical for ensuring its purity and structural integrity. A combination of spectroscopic techniques is typically employed.
Analytical Workflow Diagram
Caption: A typical workflow for the analytical characterization of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. For 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde, ¹H, ¹³C, and ¹⁹F NMR would be essential.
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¹H NMR: The proton NMR spectrum would show a singlet for the aldehydic proton (typically around 9.5-10.5 ppm), a singlet for the methoxy protons (around 3.8-4.2 ppm), and signals for the aromatic protons, with their chemical shifts and coupling constants providing information about their positions on the ring.
-
¹³C NMR: The carbon NMR spectrum would reveal a signal for the carbonyl carbon (around 185-195 ppm), signals for the aromatic carbons, and a signal for the methoxy carbon (around 55-65 ppm). The carbon-fluorine couplings would be observable.
-
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms.
Experimental Protocol: NMR Sample Preparation
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.
-
Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4][5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Key Absorptions:
-
A strong, sharp absorption band around 1700-1720 cm⁻¹ corresponding to the C=O stretch of the aldehyde.
-
C-H stretching vibrations of the aromatic ring and the aldehyde group around 2850-3100 cm⁻¹.
-
C-O stretching of the methoxy group around 1200-1250 cm⁻¹.
-
C-F and C-Cl stretching vibrations, typically in the fingerprint region (below 1500 cm⁻¹).
-
Experimental Protocol: IR Spectroscopy (ATR)
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Expected Molecular Ion Peak: For C₈H₄ClF₂O₂, the expected monoisotopic mass would be approximately 205.98 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would result in a characteristic M and M+2 peak pattern.
-
Fragmentation: Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) and subsequent fragmentation of the aromatic ring.
Experimental Protocol: Mass Spectrometry (ESI or GC-MS)
-
For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.
-
For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile solvent and inject it into the GC, where it is separated before entering the mass spectrometer.[6]
Safety and Handling
Substituted benzaldehydes, particularly those containing halogens, require careful handling due to their potential reactivity and toxicity.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[9] Containers should be tightly sealed.[9]
-
Spills: In case of a spill, avoid generating dust. Use an absorbent material to clean up the spill and dispose of it as hazardous waste.[7]
Toxicity Profile: While specific toxicity data for 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde is not available, related chlorinated and fluorinated aromatic compounds can be irritants to the skin, eyes, and respiratory tract. Some may have greater systemic toxicity. Therefore, it is prudent to handle this compound with a high degree of caution.
Conclusion
4-Chloro-2,3-difluoro-5-methoxybenzaldehyde represents a class of highly functionalized intermediates with significant potential in medicinal chemistry and materials science. While direct experimental data for this specific molecule is scarce, a comprehensive understanding of its physicochemical properties, synthetic routes, and analytical characterization can be effectively guided by the study of its close analog, 4-Chloro-2-fluoro-5-methoxybenzaldehyde, and the general principles governing substituted benzaldehydes. The methodologies and safety protocols outlined in this guide provide a robust framework for researchers working with this and related compounds, ensuring both scientific rigor and a safe laboratory environment.
References
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U.S. National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
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Chemsrc. (2025). 4-Chloro-2-Fluoro-5-Methoxy Benzaldehyde. Retrieved from [Link]
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Taylor & Francis. (n.d.). Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food. Retrieved from [Link]
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MDPI. (2025). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Retrieved from [Link]
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REWE Group. (n.d.). Chlorinated Solvents & Volatile Organic Compounds (VOCs). Retrieved from [Link]
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U.S. National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
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